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Compound of Interest

Compound Name: 3,4,4,5-Tetramethyloctane

Cat. No.: B14561221 Get Quote

[AN-NMR-001]

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed protocol and data interpretation guide for the

characterization of 3,4,4,5-tetramethyloctane using Nuclear Magnetic Resonance (NMR)

spectroscopy. The information presented is intended to assist researchers in confirming the

structure and purity of this branched alkane.

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation of organic molecules. For highly branched, non-functionalized alkanes

such as 3,4,4,5-tetramethyloctane, ¹H and ¹³C NMR spectroscopy provide critical information

regarding the connectivity and chemical environment of each atom. Due to the high degree of

symmetry and the presence of a quaternary carbon in 3,4,4,5-tetramethyloctane, its NMR

spectra exhibit distinct features that can be unambiguously assigned.

Predicted NMR Data
Due to the limited availability of experimental spectral data for 3,4,4,5-tetramethyloctane, the

following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and

assignments based on established empirical models and additivity rules for alkanes. These
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predicted values serve as a reliable reference for the analysis of experimentally acquired

spectra.

Predicted ¹H NMR Data
Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-1, H-8 ~ 0.85 Triplet ~ 7.0 6H

H-2, H-7 ~ 1.25 Multiplet - 4H

H-3, H-6 ~ 1.50 Multiplet - 2H

3-CH₃, 6-CH₃ ~ 0.82 Doublet ~ 6.8 6H

4,4-(CH₃)₂ ~ 0.88 Singlet - 6H

5-CH₃ ~ 0.80 Doublet ~ 6.5 3H

H-5 ~ 1.65 Multiplet - 1H

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1, C-8 ~ 14.5

C-2, C-7 ~ 23.0

C-3, C-6 ~ 45.0

C-4 ~ 38.0

C-5 ~ 35.0

3-CH₃, 6-CH₃ ~ 16.0

4,4-(CH₃)₂ ~ 28.0

5-CH₃ ~ 15.5

Experimental Protocols
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Sample Preparation
Solvent Selection: Given the nonpolar nature of 3,4,4,5-tetramethyloctane, a deuterated

nonpolar solvent is recommended. Deuterated chloroform (CDCl₃) is a suitable choice.

Concentration:

For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is

recommended to achieve a good signal-to-noise ratio in a reasonable time.

Sample Filtration: To ensure a homogeneous magnetic field, filter the prepared sample

through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR

tube. This will remove any particulate matter.

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for

referencing the chemical shifts (δ = 0.00 ppm). Modern spectrometers can also use the

residual solvent peak for referencing.

NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may

need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:
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Parameter Value

Spectrometer Frequency 400 MHz

Pulse Program zg30

Number of Scans (NS) 8 - 16

Relaxation Delay (D1) 1.0 s

Acquisition Time (AQ) 3.0 - 4.0 s

Spectral Width (SW) 12 - 16 ppm

Temperature 298 K

¹³C NMR Spectroscopy:

Parameter Value

Spectrometer Frequency 100 MHz

Pulse Program zgpg30 (with proton decoupling)

Number of Scans (NS) 1024 - 4096

Relaxation Delay (D1) 2.0 s

Acquisition Time (AQ) 1.0 - 1.5 s

Spectral Width (SW) 0 - 220 ppm

Temperature 298 K

Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of 3,4,4,5-Tetramethyloctane with atom numbering.

Experimental Workflow for NMR Characterization
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Caption: Workflow for NMR characterization of 3,4,4,5-tetramethyloctane.

To cite this document: BenchChem. [Application Note: Characterization of 3,4,4,5-
Tetramethyloctane using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b14561221#nmr-spectroscopy-for-3-4-4-5-
tetramethyloctane-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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